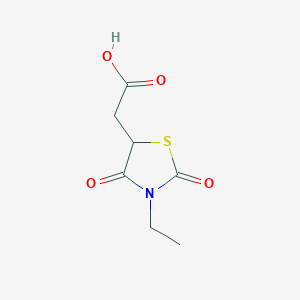

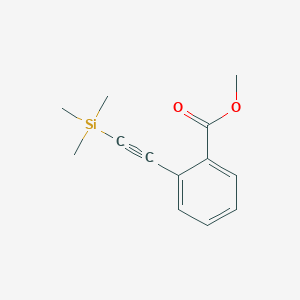

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, also known as EDTA, is a chelating agent that has been used for decades in scientific research, especially in the field of biochemistry and physiology. It is a synthetic organic compound that has a unique ability to bind to metal ions, which makes it useful for a variety of applications. EDTA has a wide range of uses, from laboratory experiments to medical treatments.

科研应用

Thiazolidine Derivatives: Synthesis and Biological Applications

Recent research highlights the importance of thiazolidine derivatives, such as (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, in the field of medicinal chemistry due to their diverse pharmacological activities. Thiazolidine motifs are integral to various natural and synthetic compounds, exhibiting anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These derivatives serve as pivotal scaffolds in drug discovery, bridging organic synthesis with medicinal chemistry to foster the development of new therapeutic agents. Innovations in synthetic methodologies, including green chemistry approaches, have enhanced the efficiency, selectivity, and environmental friendliness of producing these compounds. The exploration of thiazolidine derivatives continues to be a rich area for developing novel drug candidates with multifunctional therapeutic effects (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Bioactivity of Thiazolidin-4-ones

Thiazolidin-4-ones, closely related to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, are recognized for their broad spectrum of biological activities. This review focuses on recent findings from 2020 and 2021, highlighting the antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties of thiazolidin-4-ones. The impact of various substituents on these molecules' biological activities underscores the potential of thiazolidin-4-ones in the rational design of more efficient drug agents. These findings suggest a promising direction for future drug development centered around thiazolidin-4-one derivatives (Mech, Kurowska, & Trotsko, 2021).

Synthesis and Structural Properties of Thiazolidin-4-ones

The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility of thiazolidine derivatives in creating compounds with potential pharmaceutical applications. This study provides insights into the synthetic pathways, structural properties, and potential biological activities of these compounds, contributing to the growing interest in thiazolidine derivatives for drug development. The detailed spectroscopic and structural analysis offers a foundation for future research aimed at harnessing the therapeutic potential of thiazolidin-4-ones (Issac & Tierney, 1996).

性质

IUPAC Name |

2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXQUQKCOPKASO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(SC1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383149 |

Source

|

| Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |

CAS RN |

499199-10-9 |

Source

|

| Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)

![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)

![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)